molecular formula C18H14BrN3O2 B5410893 (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5410893
M. Wt: 384.2 g/mol
InChI Key: KHERVOIPAHBTPJ-GHXNOFRVSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Substitution Reactions: Introduction of the 5-bromo-2,4-dimethoxyphenyl group through electrophilic aromatic substitution.

    Formation of the Prop-2-enenitrile Moiety: This step might involve a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, often using catalytic processes and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenyl substituents.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile can be used as ligands in catalytic processes.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are often explored for their antimicrobial properties.

    Anticancer Research: Some compounds with similar structures have shown potential as anticancer agents.

Industry

    Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile would depend on their specific biological targets. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and methoxy substituents.

    (Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile: Lacks the bromine substituent.

Uniqueness

The presence of the bromine and methoxy groups in (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile may confer unique electronic and steric properties, potentially enhancing its biological activity or selectivity compared to similar compounds.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-23-16-9-17(24-2)13(19)8-11(16)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9H,1-2H3,(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHERVOIPAHBTPJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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